Deltamethric acid

説明

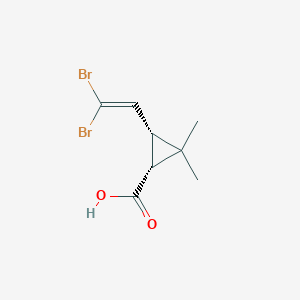

Structure

3D Structure

特性

IUPAC Name |

(1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Br2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIQXIJPQWLFSD-NJGYIYPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)O)C=C(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@H]1C(=O)O)C=C(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873159 | |

| Record name | (1R-cis)-Decamethrinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53179-78-5, 63597-73-9 | |

| Record name | Deltamethrinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053179785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063597739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R-cis)-Decamethrinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R-cis)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DELTAMETHRINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHE31R77PQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid structure

An In-depth Technical Guide to (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid, also known as (1R,3R)-deltamethrinic acid, is a pivotal chiral intermediate in the synthesis of deltamethrin (B41696) and other synthetic pyrethroid insecticides. The specific (1R,3R) stereochemistry is crucial for the potent neurotoxic activity of the final insecticidal products. This document provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and chiral resolution. Furthermore, it illustrates its role in the synthetic pathway of deltamethrin and the subsequent mechanism of action of the insecticide on neuronal voltage-gated sodium channels.

Chemical Structure and Identification

The molecule features a cyclopropane (B1198618) ring with a cis configuration between the carboxylic acid group at C1 and the dibromovinyl substituent at C3. The stereochemistry at these two chiral centers is defined as (1R,3R).

-

IUPAC Name: (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid[1]

-

Common Synonyms: (1R,3R)-Deltamethrinic acid, (1R-cis)-Decamethrinic Acid[1]

-

Molecular Formula: C₈H₁₀Br₂O₂[3]

-

Molecular Weight: 297.97 g/mol [3]

Physicochemical and Spectroscopic Data

Table 2.1: Physical Properties

| Property | Value | Source / Notes |

| Melting Point | 112-114 °C | For the cis-isomer, after recrystallization from n-hexane. |

| Appearance | White crystalline solid | General description. |

| Density | 1.993 ± 0.06 g/cm³ | Predicted value.[1] |

Table 2.2: Spectroscopic Data

While specific experimental spectra for the (1R,3R)-isomer are not available, the following data are based on the known spectrum of the analogous cis-3-(2,2-dichlorovinyl) compound and general principles of spectroscopy.

| Technique | Feature | Expected Chemical Shift / Frequency | Notes |

| ¹H NMR | gem-dimethyl protons (s, 6H) | δ 1.27 ppm | Based on the dibromo-cis-isomer. |

| Cyclopropane protons (m, 2H) | δ 1.97 ppm | Based on the dibromo-cis-isomer. | |

| Vinyl proton (d, 1H) | δ 6.67 ppm | Based on the dibromo-cis-isomer. | |

| Carboxylic acid proton (bs, 1H) | δ 10-12 ppm | Broad singlet, position is concentration and solvent dependent.[4] | |

| ¹³C NMR | gem-dimethyl carbons | ~20-30 ppm | Typical range for methyl groups on a cyclopropane ring. |

| C(CH₃)₂ | ~30-40 ppm | Quaternary carbon of the cyclopropane ring. | |

| Cyclopropane CH carbons | ~35-45 ppm | CH carbons of the cyclopropane ring. | |

| C=C(Br)₂ | ~90 ppm | Brominated vinyl carbon. | |

| C=C (Br)₂ | ~135 ppm | Vinyl carbon attached to the cyclopropane ring. | |

| Carboxylic acid C=O | ~175-185 ppm | Typical range for a saturated carboxylic acid.[4] | |

| IR Spectroscopy | O-H stretch (carboxylic acid) | 2500-3300 cm⁻¹ | Very broad band due to hydrogen bonding.[4][5] |

| C-H stretch (alkyl) | 2850-3000 cm⁻¹ | Sharp peaks often superimposed on the broad O-H band. | |

| C=O stretch (carbonyl) | 1700-1725 cm⁻¹ | Strong absorption.[5] | |

| C=C stretch (vinyl) | ~1620-1640 cm⁻¹ | Medium intensity. | |

| C-O stretch | 1210-1320 cm⁻¹ | Strong absorption.[5] | |

| O-H bend | 900-960 cm⁻¹ | Broad band.[5] |

Experimental Protocols

Synthesis of cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic Acid

The following protocol for the synthesis of the racemic cis-isomer is adapted from a patented procedure. This method provides the precursor for subsequent chiral resolution.

Reaction: Reductive cleavage of 4-tribromomethyl-6,6-dimethyl-2-oxo-3-oxabicyclo[3.1.0]hexane.

Materials:

-

4-tribromomethyl-6,6-dimethyl-2-oxo-3-oxabicyclo[3.1.0]hexane

-

Zinc powder

-

Glacial acetic acid

-

Diethyl ether

-

Saturated aqueous sodium chloride solution

-

Magnesium sulfate (B86663) (anhydrous)

-

n-Hexane (for recrystallization)

Procedure:

-

A suspension of zinc powder (0.0076 mole) in acetic acid (0.57 ml) and diethyl ether (3 ml) is chilled in an ice bath to 0°C.

-

A solution of 4-tribromomethyl-6,6-dimethyl-2-oxo-3-oxabicyclo[3.1.0]hexane (0.0019 mole) in diethyl ether (5 ml) is added dropwise to the stirred zinc suspension over 20 minutes, maintaining the temperature at 0°C.

-

The reaction mixture is stirred at 0°C for an additional hour.

-

After the reaction is complete, 30 ml of diethyl ether and 5 ml of water are added to the mixture.

-

The mixture is filtered through Celite to remove unreacted zinc and zinc salts.

-

The organic layer is separated, washed three times with saturated aqueous sodium chloride, and dried over anhydrous magnesium sulfate.

-

The ether is removed by rotary evaporation to yield the crude crystalline product.

-

The product is purified by recrystallization from n-hexane to yield pure cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid.

Chiral Resolution of the cis-Isomer

The separation of the (1R,3R) and (1S,3S) enantiomers from the racemic cis-mixture is typically achieved by fractional crystallization of diastereomeric salts formed with a chiral amine.

General Protocol:

-

The racemic cis-acid is dissolved in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

-

A sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral resolving agent (e.g., (R)-α-methylbenzylamine, N-benzyl-d-2-aminobutanol, or an ephedrine (B3423809) derivative) is added to the solution.[6]

-

The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

-

The precipitated salt is collected by filtration. The optical purity can be enhanced by one or more recrystallizations.

-

The optically enriched diastereomeric salt is then treated with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the chiral amine as its salt.

-

The desired enantiomer of the carboxylic acid is extracted into an organic solvent (e.g., diethyl ether or dichloromethane), washed, dried, and isolated by evaporation of the solvent.

-

The mother liquor, containing the more soluble diastereomeric salt, can be treated similarly to recover the other enantiomer.

Visualized Workflows and Pathways

Synthetic Pathway to Deltamethrin

The following diagram illustrates the key steps in the synthesis of Deltamethrin, highlighting the esterification of (1R,3R)-deltamethrinic acid with the cyanohydrin alcohol moiety.

Caption: Synthetic workflow for Deltamethrin production.

Mechanism of Action of Deltamethrin

Deltamethrin, the final product derived from the title compound, exerts its insecticidal effect by targeting the nervous system. The diagram below outlines this biological pathway.

References

- 1. echemi.com [echemi.com]

- 2. 53179-78-5|(1R,3R)-3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. Buy 3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | 59952-39-5 [smolecule.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. jetir.org [jetir.org]

An In-Depth Technical Guide to the Chemical and Physical Properties of Deltamethric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltamethric acid, systematically known as (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid, is a key chemical intermediate in the synthesis of the potent pyrethroid insecticide, deltamethrin (B41696). It is also a primary metabolite of deltamethrin in various biological systems. Understanding the chemical and physical properties of deltamethric acid is crucial for professionals in drug development, toxicology, and environmental science for several reasons, including the synthesis of active pharmaceutical ingredients, the assessment of metabolic pathways, and the development of analytical methods for residue detection. This guide provides a comprehensive overview of the core chemical and physical characteristics of deltamethrinic acid, detailed experimental protocols, and relevant biological interactions.

Chemical and Physical Properties

The chemical and physical properties of deltamethric acid are summarized in the table below, providing a clear comparison of its key characteristics. These properties are essential for its handling, analysis, and synthesis.

| Property | Value | References |

| Chemical Name | (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid | [1] |

| Synonyms | (1R-cis)-Decamethrinic Acid, Bacisthemic Acid | [2] |

| CAS Number | 53179-78-5 | [2] |

| Molecular Formula | C₈H₁₀Br₂O₂ | [3] |

| Molecular Weight | 297.97 g/mol | [3] |

| Appearance | White to pale yellow solid | [4] |

| Melting Point | 127-130 °C (for the 1R-cis isomer) | [1] |

| 108-111 °C (for the cis-isomer) | [3] | |

| Boiling Point | 326.4 ± 32.0 °C (Predicted) | [3] |

| Density | 1.993 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 3.94 ± 0.42 (Predicted) | [2] |

| Solubility | Water: Very low solubility. | [1] |

| Organic Solvents: Slightly soluble in chloroform (B151607) and methanol (B129727); soluble in acetone, benzene, and toluene. | [1] | |

| XLogP3 | 2.97440 | [4] |

Experimental Protocols

Detailed methodologies are critical for the accurate determination of the chemical and physical properties of deltamethric acid. Below are protocols for key experiments.

Melting Point Determination

Method: Capillary Melting Point Method

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the deltamethric acid sample is pure and dry. If necessary, purify by recrystallization from a suitable solvent like hexane (B92381).

-

Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of approximately 10-20 °C per minute initially.

-

Observe the sample closely. The temperature at which the first drop of liquid appears is the onset of melting.

-

As the melting point is approached, reduce the heating rate to 1-2 °C per minute to ensure accurate determination.

-

Record the temperature range from the first visible sign of melting to the point where the entire sample has turned into a clear liquid. This range is the melting point of the sample. For (1R-cis)-deltamethric acid, this is expected to be in the range of 127-130 °C[1]. For the cis-isomer, the expected range is 108-111 °C[3].

Solubility Determination

Method: Shake-Flask Method

Apparatus:

-

Analytical balance

-

Volumetric flasks

-

Screw-capped vials or flasks

-

Shaker or magnetic stirrer with a temperature-controlled bath

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Add an excess amount of solid deltamethric acid to a series of vials containing a known volume of the solvent to be tested (e.g., water, chloroform, methanol, acetone, benzene, toluene).

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or on a magnetic stirrer in a constant temperature bath (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the samples to stand to let undissolved solids settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical instrument.

-

Quantify the concentration of deltamethric acid in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or GC-MS).

-

Calculate the solubility of deltamethric acid in the solvent in units such as mg/mL or mol/L.

Spectroscopic Analysis

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of deltamethric acid.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃)

Sample Preparation:

-

Dissolve a few milligrams of purified deltamethric acid in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Typical parameters for ¹H NMR: 32 scans, relaxation delay of 1-2 seconds.

-

Typical parameters for ¹³C NMR: 1024 scans or more, relaxation delay of 2-5 seconds.

Expected Spectral Features:

-

¹H NMR: Signals corresponding to the methyl protons on the cyclopropane (B1198618) ring, the cyclopropane ring protons, the vinylic proton, and the carboxylic acid proton. The chemical shifts and coupling constants will be characteristic of the cyclopropane ring and the dibromovinyl group.

-

¹³C NMR: Resonances for the methyl carbons, the cyclopropane ring carbons, the vinylic carbons (one attached to bromine atoms and the other to the cyclopropane ring), and the carboxylic acid carbonyl carbon.

b) Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in deltamethric acid.

Instrumentation:

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

Sample Preparation (ATR):

-

Place a small amount of the solid deltamethric acid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect the spectrum typically in the range of 4000-400 cm⁻¹.

-

Average 16-32 scans to improve the signal-to-noise ratio.

Expected Spectral Features:

-

A broad O-H stretching band from the carboxylic acid group around 3300-2500 cm⁻¹.

-

A strong C=O stretching vibration from the carboxylic acid carbonyl group around 1700 cm⁻¹.

-

C-H stretching and bending vibrations from the methyl and cyclopropane groups.

-

C=C stretching from the dibromovinyl group.

-

C-Br stretching vibrations, typically in the fingerprint region below 800 cm⁻¹.

c) Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of deltamethric acid.

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Mass Spectrometer (LC-MS).

Sample Preparation (for GC-MS):

-

Derivatization is often required to increase the volatility of the carboxylic acid. A common method is esterification (e.g., with diazomethane (B1218177) or by reaction with an alcohol in the presence of an acid catalyst) to form the methyl ester.

-

Dissolve the derivatized sample in a suitable volatile solvent (e.g., hexane or ethyl acetate).

Data Acquisition (GC-MS):

-

GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). A typical temperature program would start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 280 °C), and hold.

-

MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 50-350).

Expected Spectral Features:

-

The mass spectrum will show the molecular ion peak (or the molecular ion of the derivative) and characteristic fragment ions resulting from the cleavage of the cyclopropane ring and loss of bromine atoms. The exact mass can be used to confirm the elemental composition[1].

Chromatographic Analysis

a) Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification

Objective: To separate and quantify deltamethric acid in a sample matrix.

Protocol Outline:

-

Sample Preparation:

-

For biological samples (e.g., urine), perform an extraction, often involving enzymatic hydrolysis (to release conjugated forms), followed by liquid-liquid extraction or solid-phase extraction (SPE).

-

Derivatize the extracted deltamethric acid to its methyl ester or another volatile derivative.

-

-

Internal Standard: Add a known amount of an internal standard (e.g., a structurally similar compound not present in the sample) before extraction to correct for variations in extraction efficiency and instrument response.

-

GC-MS Analysis:

-

Injector: Splitless injection at a temperature of around 250 °C.

-

Column: A 30 m x 0.25 mm ID fused-silica capillary column coated with a 0.25 µm film of 5% phenyl-methylpolysiloxane (or similar).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp at 20 °C/min to 280 °C, and hold for 5 minutes.

-

MS Detection: Operate in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions of the derivatized deltamethric acid and the internal standard.

-

-

Quantification: Create a calibration curve by analyzing standards of known concentrations. The concentration of deltamethric acid in the sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.

b) High-Performance Liquid Chromatography (HPLC) for Quantification

Objective: To separate and quantify deltamethric acid without derivatization.

Protocol Outline:

-

Sample Preparation:

-

Extract deltamethric acid from the sample matrix using an appropriate solvent (e.g., acetonitrile (B52724) for biological matrices).

-

Clean up the extract using SPE if necessary to remove interfering substances.

-

-

HPLC System:

-

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate, pH adjusted) and an organic solvent (e.g., methanol or acetonitrile). A gradient elution may be necessary to achieve good separation.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detector: A UV detector set at a wavelength where deltamethric acid absorbs (e.g., around 210 nm) or a mass spectrometer (LC-MS/MS) for higher sensitivity and specificity.

-

-

Quantification: Similar to GC-MS, use an external or internal standard method with a calibration curve to determine the concentration of deltamethric acid in the sample.

Biological Interactions and Signaling Pathways

Deltamethric acid is primarily known as a metabolite of the insecticide deltamethrin. The biological activity and toxicological profile of deltamethrin are the main focus of research, with deltamethric acid being an important biomarker of exposure.

Metabolism of Deltamethrin to Deltamethric Acid

The primary metabolic pathway for deltamethrin in mammals involves the cleavage of the ester bond, which is catalyzed by carboxylesterase enzymes, predominantly found in the liver. This hydrolysis yields deltamethric acid and 3-phenoxybenzyl alcohol.

This metabolic conversion is a detoxification step, as the resulting acid and alcohol are generally less toxic than the parent deltamethrin and are more readily excreted from the body, often after further conjugation (e.g., with glucuronic acid)[5].

Toxicological Significance

While deltamethrin itself is a potent neurotoxin that acts on voltage-gated sodium channels, its metabolite, deltamethric acid, does not exhibit the same level of neurotoxicity[6]. The toxicity of deltamethrin is primarily attributed to the parent compound. However, the presence of deltamethric acid in urine is a reliable indicator of exposure to deltamethrin[7]. Some studies have investigated the in vitro cytotoxicity of deltamethrin and its metabolites, with findings suggesting that hydroxylated metabolites of deltamethrin can be more toxic than deltamethrin itself, while 3-phenoxybenzoic acid (another major metabolite) shows no significant neurotoxicity[6]. The direct toxicological effects of isolated deltamethric acid are not as extensively studied as those of the parent compound.

Synthesis of Deltamethric Acid

The synthesis of deltamethric acid is a key step in the production of deltamethrin. One common synthetic route involves the reaction of a suitable precursor with a source of dibromocarbene. A generalized workflow for a potential synthesis is outlined below.

A more specific method for the stereoselective synthesis of the (1R,3R) configuration, which is crucial for the biological activity of deltamethrin, involves chiral resolution techniques. This can be achieved by forming diastereomeric salts with a chiral amine, followed by separation and hydrolysis to yield the enantiomerically pure acid[1].

Conclusion

Deltamethric acid is a compound of significant interest due to its role as a precursor and metabolite of the widely used insecticide deltamethrin. Its chemical and physical properties, including its stereochemistry, are critical to its function and analysis. The experimental protocols provided in this guide offer a foundation for the accurate characterization and quantification of this important molecule. While the direct biological signaling pathways of deltamethric acid are not a primary area of research, its formation through the metabolism of deltamethrin is a key toxicological consideration. Further research into the specific biological effects of deltamethric acid could provide a more complete understanding of the overall toxicological profile of deltamethrin exposure.

References

- 1. Buy 3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | 59952-39-5 [smolecule.com]

- 2. (1R-cis)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane carboxylic acid | 53179-78-5 [chemicalbook.com]

- 3. cis-3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid [chembk.com]

- 4. echemi.com [echemi.com]

- 5. DELTAMETHRIN [inchem.org]

- 6. Cytotoxicity induced by deltamethrin and its metabolites in SH-SY5Y cells can be differentially prevented by selected antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deltamethrin Technical Fact Sheet [npic.orst.edu]

Deltamethric acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltamethric acid, a key intermediate in the synthesis of the potent pyrethroid insecticide Deltamethrin (B41696), is a compound of significant interest in the fields of agrochemistry and neurotoxicology. Understanding its chemical properties, synthesis, and biological interactions is crucial for the development of novel insecticides and for assessing the environmental and toxicological impact of pyrethroid derivatives. This guide provides a comprehensive overview of Deltamethric acid, including its physicochemical properties, synthesis, and the biological mechanisms of its highly active ester, Deltamethrin.

Physicochemical Properties of Deltamethric Acid

Deltamethric acid, chemically known as (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid, is a solid crystalline substance. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 53179-78-5 | [1][2][3] |

| Molecular Formula | C₈H₁₀Br₂O₂ | [3] |

| Molecular Weight | 297.97 g/mol | [1] |

Synthesis of Deltamethric Acid

The synthesis of Deltamethric acid is a critical step in the production of Deltamethrin. One established method involves the reaction of 4-tribromomethyl-6,6-dimethyl-2-oxo-3-oxabicyclo[3.1.0]hexane with zinc powder in the presence of acetic acid and ether. This process yields crystalline cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid. The use of optically active starting materials can lead to the production of the desired (1R,3R) isomer.

From Deltamethric Acid to Deltamethrin: Esterification

Deltamethrin is synthesized through the esterification of Deltamethric acid with (alpha,S)- or (+)-alpha-cyano-3-phenoxybenzyl alcohol. This reaction creates the potent pyrethroid insecticide.

Biological Activity and Mechanism of Action of Deltamethrin

While specific biological activity data for Deltamethric acid is limited, its derivative, Deltamethrin, is a well-characterized neurotoxin. The primary target of Deltamethrin is the voltage-gated sodium channels in nerve cell membranes.

Interaction with Voltage-Gated Sodium Channels

Deltamethrin binds to the sodium channels, causing them to remain open for an extended period. This leads to a prolonged influx of sodium ions, resulting in repetitive nerve discharges, paralysis, and ultimately, the death of the insect. Specifically, Type II pyrethroids like Deltamethrin, which contain an α-cyano group, induce a long-lasting inhibition of the sodium channel activation gates. This prolonged permeability to sodium leads to a series of repetitive nerve signals in sensory organs, nerves, and muscles.

dot

Other Signaling Pathways Affected by Deltamethrin

Recent studies suggest that Deltamethrin's toxic effects may extend beyond its primary action on sodium channels.

-

Oxidative Stress and Apoptosis: Deltamethrin exposure has been shown to trigger oxidative stress and apoptotic mechanisms.

-

JAK2/STAT3 Signaling Pathway: Some research indicates that Deltamethrin may induce toxicity through the JAK2/STAT3 signaling pathway.

-

Nrf2 Signaling Pathway: Deltamethrin has been observed to induce the nuclear translocation of the stress response transcription factor Nrf2 in the brain, suggesting an activation of cellular defense mechanisms against oxidative stress.

dot

Experimental Protocols

Accurate quantification of Deltamethrin is essential for residue analysis and quality control. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

Protocol: HPLC Analysis of Deltamethrin

1. Sample Preparation (from environmental samples):

-

Extraction: Extract the sample (e.g., soil, water, plant material) with a suitable organic solvent such as acetonitrile (B52724) or a mixture of hexane (B92381) and acetone.

-

Cleanup: Use solid-phase extraction (SPE) with silica (B1680970) gel or Florisil cartridges to remove interfering substances.

-

Concentration: Evaporate the solvent and reconstitute the residue in the mobile phase.

2. HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 230 nm.

-

Injection Volume: 20 µL.

3. Quantification:

-

Prepare a standard curve using certified reference standards of Deltamethrin.

-

Compare the peak area of the sample to the standard curve to determine the concentration.

dot

Conclusion

Deltamethric acid is a vital precursor in the synthesis of the widely used insecticide, Deltamethrin. While much of the biological research has focused on the final product, understanding the chemistry and synthesis of Deltamethric acid is fundamental for the continued development of effective and safer pest control agents. The provided technical overview serves as a foundational guide for researchers and professionals in the field, highlighting the key aspects of Deltamethric acid and its potent derivative. Further research into the specific biological activities of Deltamethric acid itself could reveal new insights into its toxicological profile and potential applications.

References

Deltamethrin Hydrolysis to Deltamethric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hydrolysis pathway of deltamethrin (B41696), a widely used synthetic pyrethroid insecticide, leading to the formation of its primary metabolite, deltamethric acid. This document details the enzymatic and abiotic degradation processes, presents quantitative kinetic data, outlines experimental protocols for studying this pathway, and provides visual representations of the key transformations.

Introduction

Deltamethrin, an alpha-cyano pyrethroid, is known for its high insecticidal efficacy and relatively low mammalian toxicity.[1] Its environmental fate and metabolic degradation are of significant interest to ensure its safe and effective use. The primary detoxification pathway for deltamethrin in various organisms and environments is the cleavage of its ester bond through hydrolysis.[2] This reaction yields two main products: 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid (deltamethric acid or Br2CA) and a cyanohydrin which subsequently converts to 3-phenoxybenzaldehyde (B142659) (3-PBA).[3][4] This guide focuses on the mechanisms, kinetics, and experimental methodologies related to the formation of deltamethric acid from deltamethrin.

The Hydrolysis Pathway

The hydrolysis of deltamethrin can occur through both enzymatic and abiotic processes.

Enzymatic Hydrolysis: In biological systems, the hydrolysis is primarily catalyzed by carboxylesterases (CEs) and, to a lesser extent, by cytochrome P450 (CYP) enzymes.[5][6] Carboxylesterases, belonging to the serine hydrolase superfamily, efficiently cleave the ester linkage of deltamethrin.[5] While CYP enzymes are primarily involved in oxidative metabolism, they can also contribute to ester bond cleavage.[6]

Abiotic Hydrolysis: Deltamethrin is susceptible to hydrolysis under alkaline conditions.[2] The rate of abiotic hydrolysis is significantly influenced by pH and temperature. It is relatively stable in acidic and neutral aqueous solutions.[2] Photodegradation can also contribute to the breakdown of deltamethrin, with ester cleavage being one of the observed reactions under UV irradiation.[3]

The overall hydrolysis reaction is depicted below:

Caption: General hydrolysis pathway of deltamethrin.

Quantitative Data

The following tables summarize the quantitative data related to the hydrolysis of deltamethrin under various conditions.

Table 1: Kinetic Parameters of Enzymatic Hydrolysis of Deltamethrin

| Enzyme | Organism/System | Km (µM) | kcat (min⁻¹) | Vmax (nmol/h/ml) | Apparent Intrinsic Clearance (CLint) | Reference |

| CYP6M2 | Anopheles gambiae | 2.0 ± 0.3 | 1.2 ± 0.1 | - | - | [6] |

| Carboxylesterase | Rat plasma | 165.4 ± 41.9 | - | 325.3 ± 53.4 | - | [7] |

| Human Carboxylesterase 1 (hCE-1) | Human | - | - | - | Markedly more active than rat CEs | [7] |

| CYP6FU1 | Laodelphax striatellus | 17.51 ± 4.29 (for p-nitroanisole) | 0.218 ± 0.001 (pmol min⁻¹ mg⁻¹ protein for p-nitroanisole) | - | - | [8] |

Table 2: Half-life of Deltamethrin under Different Conditions

| Condition | Matrix | Half-life (t₁/₂) | Reference |

| pH 9 | Aqueous solution | 2.5 days | [2] |

| pH 5 and 7 | Aqueous solution | Stable | [2] |

| Aquatic environment | Water | 8-48 hours | [2] |

| Microbial degradation (Acinetobacter junii LH-1-1) | Liquid medium | 38.40 hours | [9] |

| Microbial co-culture (A. junii LH-1-1 and Klebsiella pneumoniae BPBA052) | Liquid medium | 24.58 hours | [9] |

| Riparian wetland soil (aerobic) | Soil | 27 - 291 days | [10][11] |

| Riparian wetland soil (anaerobic) | Soil | 27 - 291 days | [10][11] |

Table 3: Photodegradation Rate of Deltamethrin

| Solvent | Condition | Rate Constant (h⁻¹) | Reference |

| Acetonitrile (B52724) | UV irradiation | 2.4 x 10⁻² | [12] |

| Methanol | UV irradiation | 2.5 x 10⁻² | [12] |

| Acetonitrile with Copper | UV irradiation | 3.5 x 10⁻² | [12] |

| Methanol with Copper | UV irradiation | 3.4 x 10⁻² | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of deltamethrin hydrolysis.

Enzymatic Hydrolysis Assay

This protocol is a synthesized methodology based on descriptions of carboxylesterase and CYP450 activity assays.[6][7][8]

Objective: To determine the kinetic parameters (Km and Vmax) of deltamethrin hydrolysis by a specific enzyme (e.g., recombinant carboxylesterase or CYP450).

Materials:

-

Deltamethrin standard

-

Recombinant enzyme (e.g., carboxylesterase, CYP450)

-

Phosphate (B84403) buffer (pH 7.4)

-

NADPH (for CYP450 assays)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

High-performance liquid chromatograph (HPLC) with a suitable column (e.g., C18) and detector (e.g., UV or MS)

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, the enzyme solution, and varying concentrations of deltamethrin (e.g., from 0.1 µM to 100 µM). For CYP450 assays, include an NADPH-generating system.

-

Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the enzyme (or NADPH for CYP assays).

-

Incubation: Incubate the reaction mixture at 37°C for a specific time period (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding an equal volume of cold acetonitrile. This will precipitate the protein.

-

Sample Preparation for HPLC: Centrifuge the mixture to pellet the precipitated protein. Transfer the supernatant to an HPLC vial.

-

HPLC Analysis: Inject an aliquot of the supernatant into the HPLC system. Use a suitable mobile phase gradient (e.g., acetonitrile and water with 0.1% formic acid) to separate deltamethrin and its metabolite, deltamethric acid.

-

Quantification: Quantify the amount of deltamethric acid formed by comparing the peak area to a standard curve of deltamethric acid.

-

Data Analysis: Plot the initial velocity of the reaction (rate of deltamethric acid formation) against the substrate (deltamethrin) concentration. Use non-linear regression analysis (e.g., Michaelis-Menten equation) to determine the Km and Vmax values.

Microbial Degradation Study

This protocol is a synthesized methodology based on descriptions of microbial degradation experiments.[9][13]

Objective: To evaluate the degradation of deltamethrin by a specific microbial strain or consortium and determine its degradation kinetics.

Materials:

-

Deltamethrin

-

Bacterial strain(s) of interest

-

Mineral Salt Medium (MSM)

-

Sterile culture flasks

-

Incubator shaker

-

Ethyl acetate (B1210297) or other suitable organic solvent for extraction

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Inoculum Preparation: Grow the bacterial strain(s) in a suitable nutrient-rich medium until the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with sterile MSM.

-

Experimental Setup: In sterile flasks, add a defined volume of MSM. Spike the medium with a known concentration of deltamethrin (e.g., 50 mg/L). Inoculate the flasks with the prepared bacterial culture. Include a sterile control (no inoculum) to assess abiotic degradation.

-

Incubation: Incubate the flasks on a rotary shaker at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm).

-

Sampling: At regular time intervals (e.g., 0, 1, 2, 4, 7, and 10 days), withdraw aliquots from each flask for analysis.

-

Extraction: Extract the deltamethrin and its metabolites from the aqueous sample using a suitable organic solvent like ethyl acetate.

-

GC-MS Analysis: Analyze the organic extract using GC-MS to identify and quantify the remaining deltamethrin and the formed deltamethric acid.

-

Data Analysis: Plot the concentration of deltamethrin against time. Determine the degradation rate and half-life by fitting the data to a suitable kinetic model (e.g., first-order kinetics).

Signaling Pathways and Workflows

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Caption: Enzymatic metabolism of deltamethrin.

Caption: Experimental workflows for studying deltamethrin hydrolysis.

Conclusion

The hydrolysis of deltamethrin to deltamethric acid is a critical detoxification pathway that reduces its toxicity and facilitates its elimination from biological systems and the environment. This process is mediated by both enzymatic (carboxylesterases and cytochrome P450s) and abiotic (pH-dependent and photodegradation) mechanisms. Understanding the kinetics and pathways of deltamethrin hydrolysis is essential for assessing its environmental impact, developing effective bioremediation strategies, and ensuring human and ecological safety. The experimental protocols and data presented in this guide provide a valuable resource for researchers and professionals in the fields of environmental science, toxicology, and drug development.

References

- 1. Photodegradation mechanism of deltamethrin and fenvalerate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deltamethrin Technical Fact Sheet [npic.orst.edu]

- 3. New Insights into the Degradation Path of Deltamethrin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism of deltamethrin and cis- and trans-permethrin by human expressed cytochrome P450 and carboxylesterase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytochrome P450 6M2 from the malaria vector Anopheles gambiae metabolizes pyrethroids: Sequential metabolism of deltamethrin revealed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Deltamethrin is metabolized by CYP6FU1, a cytochrome P450 associated with pyrethroid resistance, in Laodelphax striatellus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of deltamethrin degradation and metabolic pathway by co-culture of Acinetobacter junii LH-1-1 and Klebsiella pneumoniae BPBA052 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Deltamethrin Degradation and Soil Microbial Activity in a Riparian Wetland Soil | Publicación [silice.csic.es]

- 12. Photodegradation of bifenthrin and deltamethrin-effect of copper amendment and solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijcmas.com [ijcmas.com]

The Divergent Metabolic Fates of Deltamethrin: A Comparative Analysis in Mammals and Insects

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Deltamethrin (B41696), a potent synthetic pyrethroid insecticide, is widely utilized in agriculture and public health for its high efficacy against a broad spectrum of insect pests. Its selective toxicity is largely attributed to the differential metabolic pathways between mammals and insects. This technical guide provides a comprehensive overview of the metabolic fate of deltamethrin, detailing its absorption, distribution, metabolism, and excretion (ADME) in both mammalian and insect systems. Through a comparative analysis, we elucidate the key enzymatic processes and metabolic products that define its toxicokinetics. Quantitative data are summarized in structured tables for clear comparison, and detailed experimental protocols for key studies are provided. Furthermore, metabolic pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying biochemical transformations.

Introduction

Deltamethrin is a Type II pyrethroid insecticide characterized by the presence of an α-cyano group, which contributes to its enhanced neurotoxicity in insects.[1] Its mode of action involves the disruption of voltage-gated sodium channels in the nervous system, leading to prolonged channel opening, repetitive nerve firing, and eventual paralysis and death of the insect. While highly effective against target pests, its safety in non-target organisms, particularly mammals, is a critical aspect of its risk assessment. This safety margin is primarily due to rapid and efficient metabolic detoxification in mammals, a capability that is often less developed or overcome in susceptible insect populations.[2][3] Understanding the comparative metabolism of deltamethrin is therefore crucial for the development of safer and more effective insecticides, as well as for assessing the potential for environmental and human exposure.

Metabolic Fate in Mammals

In mammals, deltamethrin undergoes rapid and extensive metabolism, primarily in the liver, leading to its detoxification and subsequent excretion.[4][5] The principal metabolic reactions involve ester hydrolysis and oxidation, followed by conjugation.[6][7]

Absorption, Distribution, and Excretion

Following oral administration in mammals, deltamethrin is readily absorbed from the gastrointestinal tract.[3] It is then distributed to various tissues, with a tendency to accumulate transiently in fat due to its lipophilic nature.[6][7] However, it is not significantly retained in most tissues and is rapidly eliminated from the body.[2][6] Studies in rats have shown that the majority of an administered dose is excreted within 2 to 4 days, primarily in the urine and feces.[3][6] For instance, after oral administration to rats, approximately 31-56% of the radiolabel is excreted in the urine and 36-59% in the feces within the first 24 hours.[6] In human volunteers administered a single oral dose, 51-59% was eliminated in the urine and 10-26% in the feces over 5 days, with an elimination half-life in plasma of 10-11.5 hours.[3]

Metabolic Pathways

The metabolism of deltamethrin in mammals proceeds through two main pathways:

-

Ester Hydrolysis: This is a major detoxification route catalyzed by carboxylesterases (CEs), which are abundant in the liver and plasma.[4][8][9] This reaction cleaves the ester bond of deltamethrin, yielding two primary, less toxic metabolites: 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid (Br2CA) and 3-phenoxybenzyl alcohol (PB alc).[6][7] The alcohol moiety is further oxidized to 3-phenoxybenzaldehyde (B142659) (PB ald) and then to 3-phenoxybenzoic acid (PB acid).[10]

-

Oxidative Metabolism: Cytochrome P450 (CYP) monooxygenases, primarily in the liver, play a role in the oxidative metabolism of deltamethrin.[8][11] Oxidation can occur on both the acid and alcohol moieties of the parent compound, as well as on the metabolites produced by ester hydrolysis. A key oxidative reaction is the hydroxylation of the phenoxybenzyl moiety, particularly at the 4'-position, leading to the formation of 4'-hydroxy-3-phenoxybenzoic acid (4'-OH-PB acid).[6][11]

These primary metabolites then undergo secondary metabolism (Phase II conjugation) with glucuronic acid, sulfate, or glycine (B1666218) to form more water-soluble conjugates that are readily excreted in the urine.[6][7]

Metabolic Fate in Insects

The metabolic fate of deltamethrin in insects is a critical determinant of its insecticidal activity and the development of resistance. While the general metabolic pathways are similar to those in mammals, the efficiency and the specific enzymes involved can differ significantly.

Absorption, Distribution, and Excretion

Insects can be exposed to deltamethrin through contact, ingestion, or inhalation.[12][13] The cuticle is a primary barrier, but the lipophilic nature of deltamethrin facilitates its penetration. Once absorbed, it is distributed via the hemolymph to the target site, the nervous system. The rate of metabolism and excretion is a key factor in determining the toxic dose that reaches the target.

Metabolic Pathways and Resistance

Metabolic resistance is a major mechanism by which insects survive exposure to deltamethrin. This is often achieved through the overexpression or increased activity of detoxification enzymes.[14][15]

-

Oxidative Metabolism: Cytochrome P450 monooxygenases are paramount in the detoxification of deltamethrin in insects.[14][16] Increased P450 activity is a common mechanism of resistance.[15][17] Specific P450s, such as CYP6FU1 in Laodelphax striatellus and CYP6BQ9 in Tribolium castaneum, have been identified to metabolize deltamethrin, primarily through hydroxylation at the 4'-position of the phenoxybenzyl group, forming 4'-hydroxy-deltamethrin.[16] This metabolite is less toxic than the parent compound.

-

Ester Hydrolysis: Carboxylesterases also contribute to deltamethrin metabolism in insects by cleaving the ester linkage, similar to the process in mammals.[15] Elevated esterase activity can confer resistance in some insect species.

-

Conjugation: Glutathione S-transferases (GSTs) may be involved in the conjugation and subsequent excretion of deltamethrin metabolites, although their role is generally considered secondary to that of P450s and esterases in primary detoxification.[15]

Quantitative Data Summary

The following tables summarize the quantitative data on the metabolism and excretion of deltamethrin in mammals.

Table 1: Excretion of Deltamethrin and its Metabolites in Rats Following a Single Oral Dose

| Time Post-Dose | Route of Excretion | % of Administered Dose | Reference |

| First 24 hours | Urine | 31 - 56% | [6] |

| Feces | 36 - 59% | [6] | |

| 2 - 4 days | Total Excretion | Almost complete | [6] |

| 8 days | Total Excretion | 94 - 98% (for Cv and Calpha labels) | [6] |

| 64% (for CN label) | [6] |

Table 2: Major Metabolites of Deltamethrin in Rat Excreta (>10% of Administered Dose)

| Metabolite | Moiety | Excretion Route | Form | % of Administered Dose | Reference |

| Unchanged Deltamethrin | Parent | Feces | - | 13 - 20% | [6] |

| 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid (Br2CA) | Acid | Urine | Free | 10% | [6] |

| Br2CA Glucuronide | Acid | Urine | Conjugate | 50% | [6] |

| 3-phenoxybenzoic acid (PB acid) Glucuronide | Alcohol | Urine | Conjugate | 13% | [6] |

| 4'-hydroxy-3-phenoxybenzoic acid (4'-OH-PB acid) Sulfate | Alcohol | Urine | Conjugate | 49% | [6] |

Table 3: Pharmacokinetic Parameters of Deltamethrin in Human Volunteers (Single 3 mg Oral Dose)

| Parameter | Value | Reference |

| Time to Maximum Plasma Concentration (Tmax) | 1 - 2 hours | [3] |

| Apparent Elimination Half-life (t1/2) in Plasma | 10 - 11.5 hours | [3] |

| Urinary Excretion (over 5 days) | 51 - 59% of dose | [3] |

| Fecal Excretion (over 5 days) | 10 - 26% of dose | [3] |

Detailed Experimental Protocols

In Vivo Metabolism Study in Rats (Based on Ruzo et al., 1978)

Objective: To determine the absorption, distribution, metabolism, and excretion of deltamethrin in rats.

Methodology:

-

Radiolabeling: Deltamethrin was labeled with Carbon-14 (¹⁴C) at three different positions: the dibromovinyl carbon (Cv), the benzylic carbon (Cα), or the cyano carbon (CN) to trace the fate of different parts of the molecule.[6]

-

Animal Dosing: Male rats were administered a single oral dose of one of the ¹⁴C-labeled deltamethrin formulations.[6]

-

Sample Collection: The rats were housed in metabolism cages that allowed for the separate collection of urine, feces, and expired air for up to 8 days post-dosing.[6]

-

Tissue Distribution: At the end of the collection period, the animals were sacrificed, and various tissues and organs were collected to determine the distribution of residual radioactivity.

-

Radiolabel Measurement: The amount of ¹⁴C in urine, feces, expired air, and tissues was quantified using liquid scintillation counting (LSC).

-

Metabolite Extraction: Metabolites were extracted from urine and feces using appropriate organic solvents.

-

Metabolite Identification: The extracted metabolites were separated and identified using a combination of analytical techniques, including thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS). Co-chromatography with authentic standards was used to confirm the identity of the metabolites.[6]

In Vitro Metabolism Study using Human Liver Microsomes

Objective: To identify the human cytochrome P450 and carboxylesterase enzymes involved in deltamethrin metabolism.[8]

Methodology:

-

Enzyme Sources: Recombinant human cytochrome P450 enzymes (expressed in insect cells or bacteria) and human liver microsomes and cytosol (containing native carboxylesterases) were used.[8][18]

-

Incubation: Deltamethrin was incubated with the individual recombinant CYP enzymes or liver subcellular fractions in the presence of necessary cofactors (NADPH for CYPs).

-

Metabolism Assay: The rate of deltamethrin depletion or the formation of specific metabolites was measured over time.

-

Analytical Method: The concentrations of deltamethrin and its metabolites were quantified using HPLC or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Enzyme Kinetics: Michaelis-Menten kinetics were determined by incubating the enzymes with a range of deltamethrin concentrations to calculate the Km (substrate affinity) and Vmax (maximum reaction velocity).[11]

-

Inhibition Studies: Specific chemical inhibitors of different CYP or CE isozymes were used to confirm the contribution of each enzyme to the overall metabolism.

Conclusion

The metabolic fate of deltamethrin is markedly different between mammals and insects, which is the cornerstone of its selective toxicity. Mammals possess a robust and efficient detoxification system, primarily involving rapid ester hydrolysis by carboxylesterases and oxidation by cytochrome P450s in the liver, followed by conjugation and swift excretion. This leads to a low systemic exposure and minimal toxicity at typical exposure levels. In contrast, while insects employ similar metabolic pathways, the enzymatic activity is often slower or can be overwhelmed, allowing the parent compound to reach its neurological target. The development of resistance in insects is frequently linked to the enhanced expression and activity of specific cytochrome P450s and carboxylesterases. A thorough understanding of these divergent metabolic pathways is indispensable for the continued development of effective and selective insecticides, for conducting accurate risk assessments for human and environmental health, and for managing insecticide resistance in pest populations.

References

- 1. Effects of Pyrethroids on Brain Development and Behavior: Deltamethrin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. besjournal.com [besjournal.com]

- 3. entomoljournal.com [entomoljournal.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. DELTAMETHRIN [inchem.org]

- 7. Deltamethrin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Metabolism of deltamethrin and cis- and trans-permethrin by human expressed cytochrome P450 and carboxylesterase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. igbb.msstate.edu [igbb.msstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Deltamethrin-Mediated Effects on Locomotion, Respiration, Feeding, and Histological Changes in the Midgut of Spodoptera frugiperda Caterpillars - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Deltamethrin-Mediated Effects on Locomotion, Respiration, Feeding, and Histological Changes in the Midgut of Spodoptera frugiperda Caterpillars [mdpi.com]

- 14. The Role of Insect Cytochrome P450s in Mediating Insecticide Resistance | MDPI [mdpi.com]

- 15. entostudio.it [entostudio.it]

- 16. Deltamethrin is metabolized by CYP6FU1, a cytochrome P450 associated with pyrethroid resistance, in Laodelphax striatellus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Role of cytochrome P450s in insecticide resistance: impact on the control of mosquito-borne diseases and use of insecticides on Earth - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Stereoisomers and enantiomers of deltamethric acid

An In-depth Technical Guide to the Stereoisomers and Enantiomers of Deltamethric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deltamethrin (B41696), a potent synthetic pyrethroid insecticide, owes its high efficacy to a precise stereochemical configuration. The molecule contains three chiral centers, resulting in eight possible stereoisomers, of which only one, the (S)-α-cyano-3-phenoxybenzyl (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylate, possesses significant insecticidal activity.[1][2] This technical guide provides a detailed exploration of the stereoisomers of deltamethrin and its core acidic component, deltamethric acid. It covers the structural relationships between the isomers, their differential biological activity, and key physicochemical properties. Furthermore, this document furnishes detailed experimental protocols for the chiral resolution of deltamethric acid via diastereomeric salt formation and for the analytical separation of deltamethrin stereoisomers by High-Performance Liquid Chromatography (HPLC).

Introduction to Stereoisomerism in Deltamethrin

Deltamethrin is an ester comprised of an alcohol moiety (α-cyano-3-phenoxybenzyl alcohol) and an acid moiety, specifically the cis-isomer of 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid, commonly known as deltamethric acid.[3] The molecule's structure features three stereogenic centers: two on the cyclopropane (B1198618) ring (C1 and C3) and one at the α-carbon of the benzyl (B1604629) alcohol component.

The presence of these three chiral centers gives rise to 2³ = 8 possible stereoisomers.[2][3] These isomers exist as four pairs of enantiomers. The insecticidal activity is critically dependent on the specific spatial arrangement of the substituents at these centers, with the vast majority of activity residing in a single, selectively prepared isomer.[1][4] Understanding and controlling this stereochemistry is therefore paramount in the synthesis and application of deltamethrin.

Stereoisomer Relationships and Nomenclature

The eight stereoisomers of deltamethrin can be systematically categorized based on the configuration at each chiral center (C1, C3, and the α-carbon). The relationship between these isomers is illustrated in the diagram below. The commercial product, deltamethrin, is the single (αS, 1R, 3R) isomer.

Caption: Logical relationships between the 8 stereoisomers of deltamethrin.

Physicochemical and Biological Properties

The stereochemistry of deltamethrin dictates its biological activity. Enantiomers share identical physical properties such as melting point and solubility but differ in their interaction with plane-polarized light (optical activity) and other chiral molecules.[5] Diastereomers, however, have distinct physical properties. The insecticidal potency resides almost exclusively in the (αS, 1R, 3R) isomer, while the other seven isomers are considered to have minimal or no activity.[2][4]

Table 1: Physicochemical Properties of Deltamethrin and its Acid Moiety

| Compound/Isomer | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Specific Optical Rotation [α] |

|---|---|---|---|---|---|

| Deltamethrin (Active Isomer) | 52918-63-5 | C₂₂H₁₉Br₂NO₃ | 505.2 | 98 - 101 | +57.4° (c=4, Toluene)[6] |

| Deltamethric Acid (Racemic cis/trans) | 59952-39-5 | C₈H₁₀Br₂O₂ | 297.97 | Not specified | 0° (racemic mixture) |

| (1R,3R)-Deltamethric Acid | 53179-78-5 | C₈H₁₀Br₂O₂ | 297.97 | 112 - 114 (cis-isomer)[7] | +4.7° (c= unspecified, CHCl₃)[7] |

Table 2: Biological Activity of Deltamethrin Stereoisomers

| Stereoisomer Configuration | Common Name | Relative Insecticidal Activity |

|---|---|---|

| (αS, 1R, 3R)-cis | Deltamethrin | Very High |

| (αR, 1S, 3S)-cis | Enantiomer of Deltamethrin | Minimal / Inactive[4] |

| (αR, 1R, 3R)-cis | α-Epimer of Deltamethrin | Minimal / Inactive |

| (αS, 1S, 3S)-cis | Enantiomer of α-Epimer | Minimal / Inactive |

| All 4 trans-isomers | trans-Deltamethrin isomers | Very low to inactive[2][4] |

Experimental Protocols

Chiral Resolution of (±)-cis-Deltamethric Acid

The most common method for separating the enantiomers of a racemic acid is to convert them into a mixture of diastereomeric salts using a chiral base.[8] These diastereomers have different solubilities, allowing one to be selectively crystallized. The crystallized salt is then acidified to yield the optically pure acid enantiomer.

Caption: Workflow for the chiral resolution of deltamethric acid.

Detailed Protocol:

-

Salt Formation:

-

In a suitable reaction vessel, dissolve 1.0 equivalent of racemic (±)-cis/trans-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid in a non-polar solvent like hexane (B92381) or toluene (B28343) at room temperature.[8]

-

Slowly add 0.5 equivalents of a chiral resolving agent, such as l-ephedrine or R-(+)-α-methylbenzylamine, to the stirred solution.

-

The formation of the diastereomeric salt may cause a slight exotherm. Stir the mixture at room temperature for 1-2 hours.

-

-

Diastereomer Crystallization:

-

Cool the reaction mixture slowly to 0-5 °C and hold for several hours, or until precipitation is complete. One diastereomeric salt should preferentially crystallize due to lower solubility.

-

Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of cold solvent.

-

-

Liberation of the Enantiopure Acid:

-

Suspend the isolated diastereomeric salt in water.

-

Acidify the stirred suspension to pH 1-2 by the dropwise addition of a strong acid, such as 2N HCl.

-

The optically active deltamethric acid will precipitate out of the aqueous solution.

-

Extract the pure acid with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched acid.

-

-

Recovery of Chiral Agent:

-

The acidic aqueous filtrate from step 3 contains the protonated chiral amine.

-

Make the aqueous layer basic (pH 10-12) with NaOH and extract the free chiral base with an organic solvent. This allows for the recovery and recycling of the resolving agent.

-

HPLC Separation of Deltamethrin Stereoisomers

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analytical separation of stereoisomers. Using a normal-phase column, diastereomers can be separated. Enantiomers, which co-elute on achiral columns, can be distinguished using a chiral detector (polarimeter) or by using a chiral stationary phase.

Caption: Analytical workflow for HPLC separation of deltamethrin isomers.

Detailed Protocol (Based on published methods[1]):

-

Instrumentation: HPLC system equipped with a pump, autosampler, and dual detectors (UV/Vis spectrophotometer and a diode-laser polarimeter).

-

Column: Lichrospher Si60 (25 cm × 4 mm i.d.; 10-μm particle size) or equivalent normal-phase silica (B1680970) column.

-

Mobile Phase: Isocratic mixture of Hexane:Benzene (50:50, v/v).

-

Safety Note: Benzene is a known carcinogen. Alternative normal-phase solvents such as hexane/isopropanol or hexane/methyl-tert-butyl ether should be developed where possible.

-

-

Flow Rate: 1.0 mL/min.

-

Detection:

-

UV Spectrophotometer: 280 nm. This detector will show peaks for all isomers, allowing for the separation of diastereomers (e.g., cis from trans).

-

Diode-Laser Polarimeter: This detector will show positive or negative peaks corresponding to the optical rotation of each enantiomer, allowing for their differentiation and the determination of enantiomeric purity.

-

-

Procedure:

-

Prepare standards and samples by dissolving them in the mobile phase.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a standard volume (e.g., 20 µL) of the sample onto the column.

-

Record the chromatograms from both the UV and polarimetric detectors.

-

Identify peaks based on the retention times of known standards. Diastereomers will have different retention times. Enantiomers will have the same retention time on an achiral column but will produce equal and opposite signals on the polarimeter.

-

Conclusion

The biological efficacy of deltamethrin is a clear example of the critical role of stereochemistry in the activity of bioactive molecules. Only one of the eight possible stereoisomers, (αS, 1R, 3R)-deltamethrin, is responsible for the potent insecticidal properties of the commercial product. This high degree of stereoselectivity necessitates robust methods for the separation and analysis of these isomers. The protocols detailed in this guide for the chiral resolution of the deltamethric acid precursor and the HPLC analysis of the final ester provide foundational methodologies for researchers in agrochemical development, quality control, and regulatory science. A thorough understanding and application of these techniques are essential for ensuring the efficacy and purity of this important insecticide.

References

- 1. researchgate.net [researchgate.net]

- 2. Deltamethrin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pharmahealthsciences.net [pharmahealthsciences.net]

- 4. STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY [michberk.com]

- 5. pharmacy180.com [pharmacy180.com]

- 6. Deltamethrin | C22H19Br2NO3 | CID 40585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US4254282A - Process for preparing cis-3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acid - Google Patents [patents.google.com]

- 8. ijpbs.com [ijpbs.com]

The Biological Firing Line: An In-Depth Technical Guide to the Activity of Deltamethrinic Acid and Its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltamethrin (B41696), a potent synthetic pyrethroid insecticide, is subject to extensive metabolism in mammals, leading to a variety of breakdown products. Understanding the biological activities of these metabolites is crucial for a comprehensive assessment of deltamethrin's toxicological profile and for the development of potential therapeutic interventions. This technical guide provides an in-depth analysis of the biological activities of deltamethrinic acid and other key metabolites, with a focus on their cytotoxic, genotoxic, neurotoxic, and endocrine-disrupting effects. The information is presented to aid researchers, scientists, and drug development professionals in their respective fields.

Metabolism of Deltamethrin

Deltamethrin undergoes rapid metabolism in mammals primarily through ester hydrolysis and oxidation, leading to the formation of several key metabolites. The initial hydrolysis of the ester bond, a reaction catalyzed by carboxylesterases found in the liver and plasma, yields deltamethrinic acid (3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid, DBCA or Br2CA) and 3-phenoxybenzyl alcohol (PBA). The 3-phenoxybenzyl alcohol is further oxidized to 3-phenoxybenzaldehyde (B142659) (PBCHO) and then to 3-phenoxybenzoic acid (3-PBA). Additionally, deltamethrin can undergo hydroxylation at the 2' or 4' position of the phenoxybenzyl moiety, forming 2'-OH-deltamethrin and 4'-OH-deltamethrin. These metabolites can then be conjugated with glucuronic acid or sulfate (B86663) for excretion.[1][2][3][4]

Figure 1: Metabolic pathway of deltamethrin.

Quantitative Data on Biological Activity

The biological activity of deltamethrin metabolites varies significantly. The following tables summarize the available quantitative data for key toxicological endpoints.

Table 1: Cytotoxicity Data

| Compound | Cell Line | Assay | Endpoint | Result | Citation(s) |

| Deltamethrin | SH-SY5Y | MTT | IC50 | 85.3 µM | [2] |

| 2'-OH-Deltamethrin | SH-SY5Y | MTT | IC50 | 68.1 µM | [2] |

| 4'-OH-Deltamethrin | SH-SY5Y | MTT | IC50 | 55.2 µM | [2] |

| 3-Phenoxybenzoic Acid (3-PBA) | SH-SY5Y | MTT | IC50 | > 1000 µM | [2] |

| β-Cypermethrin | HL-60 | Cell Viability | % Reduction | 14% at 100 µM (24h) | [5] |

| 3-Phenoxybenzoic Acid (3-PBA) | HL-60 | Cell Viability | % Reduction | 11% at 100 µM (48h) | [5] |

| β-Cypermethrin | RAW 264.7 | MTT | IC50 | ~150 µM (24h) | [6] |

| 3-Phenoxybenzoic Acid (3-PBA) | RAW 264.7 | MTT | IC50 | > 200 µM (24h) | [6] |

Table 2: Genotoxicity Data

| Compound | Cell Line/Organism | Assay | Endpoint | Result | Citation(s) |

| Deltamethrin | Human Peripheral Blood Leukocytes | Comet Assay | DNA Damage | Increased tail moment with S9 activation | [7] |

| Deltamethrin | Human Peripheral Blood Leukocytes | Micronucleus Test | Micronuclei Frequency | No significant increase | [7] |

| Deltamethrin | Mice | Micronucleus Test (in vivo) | Micronuclei Frequency | Increased at acute toxic doses | [6] |

Quantitative data for the genotoxicity of individual deltamethrin metabolites is limited in the reviewed literature.

Table 3: Neurotoxicity Data

| Compound | Organism/Cell Line | Assay | Endpoint | Result | Citation(s) |

| Deltamethrin | Rat (in vivo) | Acute Oral Toxicity | LD50 | ~30-50 mg/kg (in oil) | [8] |

| Deltamethrin | Zebrafish (Danio rerio) | Acute Toxicity | 96h LC50 | 4.84 µg/L | [9] |

| Deltamethrin | Cultured Cortical Neurons | MTT | Neuronal Viability | Decreased at 100 and 1000 nM | [10] |

| 3-Phenoxybenzoic Acid (3-PBA) | Zebrafish Embryos/Larvae | Developmental Toxicity | Abnormalities | Observed at 1000 and 2000 µg/L | [11] |

Specific LC50/IC50 values for the neurotoxicity of deltamethrinic acid and hydroxylated deltamethrin metabolites are not well-documented in the available literature.

Table 4: Endocrine Disruption Data

| Compound | Assay System | Receptor | Activity | Result | Citation(s) |

| Deltamethrin | Reporter Gene Assay | Androgen Receptor (AR) | Antagonist | Stronger than other pyrethroids tested | [12] |

| 3-Phenoxybenzoic Acid (3-PBA) | Reporter Gene Assay | Androgen Receptor (AR) | Antagonist | Weak activity | [12][13] |

| 3-Phenoxybenzoic Acid (3-PBA) | Reporter Gene Assay | Estrogen Receptor (ER) | Antiestrogenic | Potency ~100-fold > parent pyrethroids | [12] |

| 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCCA) | Reporter Gene Assay | Estrogen Receptor (ER) | Antiestrogenic | Most potent of metabolites tested | [12] |

| 3-Phenoxybenzyl alcohol | Yeast Estrogen Screen (YES) | Estrogen Receptor (hER) | Agonist | Weak activity (~10^5 less than 17β-estradiol) | [14] |

| 3-Phenoxybenzaldehyde | Yeast Estrogen Screen (YES) | Estrogen Receptor (hER) | Agonist | Weak activity (~10^5 less than 17β-estradiol) | [14] |

| 3-Phenoxybenzoic Acid (3-PBA) | Yeast Estrogen Screen (YES) | Estrogen Receptor (hER) | No activity | - | [14] |

Note: DCCA is a metabolite of other pyrethroids but is structurally similar to DBCA.

Signaling Pathways in Deltamethrin-Induced Toxicity

JAK2/STAT3 Signaling Pathway in Neurotoxicity

Recent studies have implicated the Janus kinase/signal transducer and activator of transcription (JAK2/STAT3) signaling pathway in deltamethrin-induced neurotoxicity. Exposure to deltamethrin has been shown to upregulate the expression of JAK2 and STAT3 in the brain. This activation is associated with oxidative stress and neurobehavioral changes. The pathway is typically initiated by cytokine or growth factor binding to a receptor, leading to the phosphorylation and activation of JAK2. Activated JAK2 then phosphorylates STAT3, which dimerizes and translocates to the nucleus to regulate the transcription of target genes involved in inflammation and cell survival.

Figure 2: Deltamethrin-implicated JAK2/STAT3 signaling pathway.

Apoptosis Signaling Pathway

Deltamethrin and its metabolites can induce apoptosis through pathways involving oxidative stress. The generation of reactive oxygen species (ROS) can lead to mitochondrial dysfunction, releasing pro-apoptotic factors like cytochrome c. This triggers the activation of a caspase cascade, ultimately leading to the execution of apoptosis.

Figure 3: Deltamethrin-induced apoptosis pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the assessment of the biological activity of deltamethrin metabolites.

Workflow for In Vitro Cytotoxicity and Genotoxicity Assessment

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cytotoxicity induced by deltamethrin and its metabolites in SH-SY5Y cells can be differentially prevented by selected antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comet assay evaluation of six chemicals of known genotoxic potential in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrethroids: mammalian metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Degradation, metabolism and toxicity of synthetic pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vetdergikafkas.org [vetdergikafkas.org]

- 7. In vitro genotoxic effects of the insecticide deltamethrin in human peripheral blood leukocytes: DNA damage ('comet' assay) in relation to the induction of sister-chromatid exchanges and micronuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deltamethrin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Deltamethrin Technical Fact Sheet [npic.orst.edu]

- 10. Deltamethrin induces apoptotic cell death in cultured cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of Endocrine Disruptor Pesticides: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Estrogenicity of pyrethroid insecticide metabolites - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]

Toxicological Profile of Deltamethrin Degradation Products: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary